Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester

CAS No.:

Cat. No.: VC13688099

Molecular Formula: C35H36O7

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H36O7 |

|---|---|

| Molecular Weight | 568.7 g/mol |

| IUPAC Name | benzyl (2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

| Standard InChI | InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31-,32-,33+,35-/m0/s1 |

| Standard InChI Key | ZSBAMJXOTVTRDC-ILILUISZSA-N |

| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| SMILES | COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

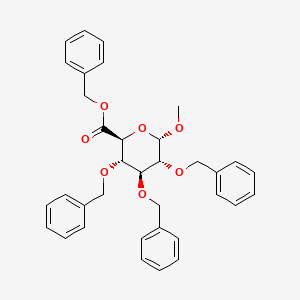

Methyl 2,3,4-Tri-O-benzyl-α-D-glucuronic Acid, Benzyl Ester is defined by the systematic IUPAC name benzyl (2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate. Its molecular formula is C₃₅H₃₆O₇, with a molecular weight of 568.66 g/mol . The compound features three benzyl ether groups at the 2-, 3-, and 4-positions of the glucuronic acid backbone, a methyl group at the anomeric oxygen, and a benzyl ester at the carboxylic acid moiety (Figure 1).

Table 1: Key Structural and Spectral Data

Synthesis and Reaction Pathways

Stepwise Synthetic Routes

The synthesis typically begins with protecting glucose derivatives, followed by oxidation to glucuronic acid and subsequent esterification. A representative pathway involves:

-

Protection of Glucose: Starting from methyl α-D-glucopyranoside, sequential benzylation using NaH and BnBr in DMF introduces benzyl groups at the 2-, 3-, and 4-positions .

-

Oxidation to Glucuronic Acid: TEMPO/BAIB-mediated oxidation of the primary hydroxyl group at C-6 yields the uronic acid intermediate .

-

Esterification: Treatment with benzyl bromide or methyl iodide in the presence of K₂CO₃ installs the benzyl or methyl ester at the carboxylic acid .

Table 2: Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzylation | BnBr, NaH, DMF, 0°C → rt | 72–84% | |

| Oxidation | TEMPO, BAIB, DCM/H₂O | 46–60% | |

| Methyl Ester Formation | MeI, K₂CO₃, DMF, rt | 60–70% |

Stereochemical Control

The α-anomeric configuration is preserved via hydrogen bond-assisted aglycone delivery (HAD) during glycosylation. For example, using 4-O-picoloyl-protected donors enhances α-selectivity (α:β = 7.4:1) compared to benzoyl or TBS-protected analogs .

Applications in Organic and Medicinal Chemistry

Glycoconjugate Synthesis

This compound is a cornerstone in synthesizing oligosaccharides and glycosaminoglycans (GAGs). Its benzyl groups enable selective deprotection, facilitating the construction of heparan sulfate and chondroitin sulfate analogs .

Prodrug Development

As a masked glucuronic acid, it serves as a precursor for drug metabolites. For instance, enzymatic or chemical deprotection yields active glucuronides, critical in detoxification pathways .

Table 3: Representative Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume